

Synthesis and Characterization of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylcyclohexane-1-carbaldehyde

Cat. No.: B3230590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methylcyclohexane-1-carbaldehyde**, an important intermediate in the synthesis of fragrances and pharmaceuticals.^[1] This document details a robust synthetic protocol via hydroformylation and outlines key analytical techniques for structural elucidation and quality control.

Physicochemical Properties

2-Methylcyclohexane-1-carbaldehyde is a flammable liquid and vapor that can cause skin and eye irritation.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Methylcyclohexane-1-carbaldehyde**

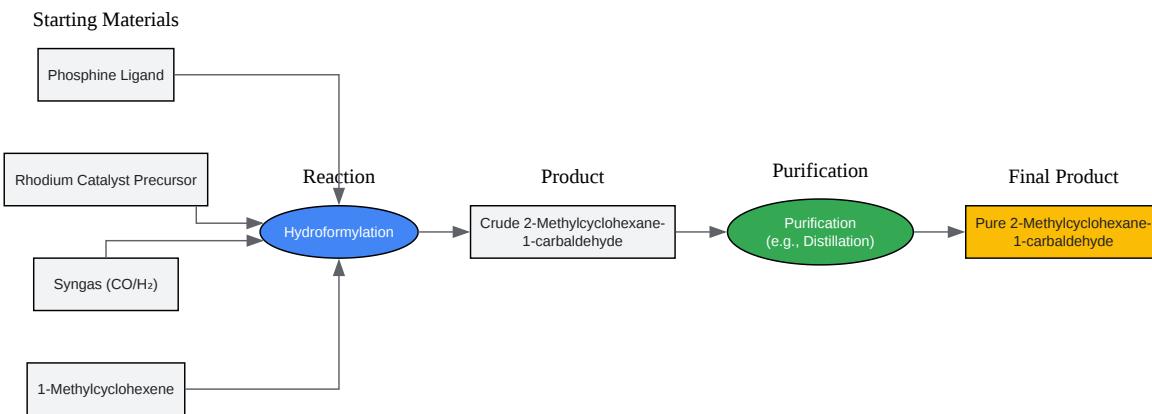
Property	Value
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol [2]
Boiling Point	61-62 °C @ 11 Torr
CAS Number	13076-15-8 [2]

Synthesis of 2-Methylcyclohexane-1-carbaldehyde

A primary and efficient method for the synthesis of **2-Methylcyclohexane-1-carbaldehyde** is the hydroformylation of 1-methylcyclohexene.[\[1\]](#) This industrial process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.[\[1\]](#)

Synthesis Workflow

The synthesis of **2-Methylcyclohexane-1-carbaldehyde** from 1-methylcyclohexene via a rhodium-catalyzed hydroformylation is outlined below.



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Caption: Workflow for the synthesis of **2-Methylcyclohexane-1-carbaldehyde**.

Experimental Protocol: Hydroformylation of 1-Methylcyclohexene

This protocol is based on a general procedure for rhodium-catalyzed hydroformylation.[\[1\]](#)

Materials:

- 1-Methylcyclohexene
- Rhodium catalyst precursor (e.g., $\text{Rh}(\text{CO})_2\text{acac}$)
- Phosphine ligand (e.g., triphenylphosphine)
- Anhydrous, degassed solvent (e.g., toluene)

- Syngas (1:1 mixture of CO and H₂)
- High-pressure autoclave reactor

Procedure:

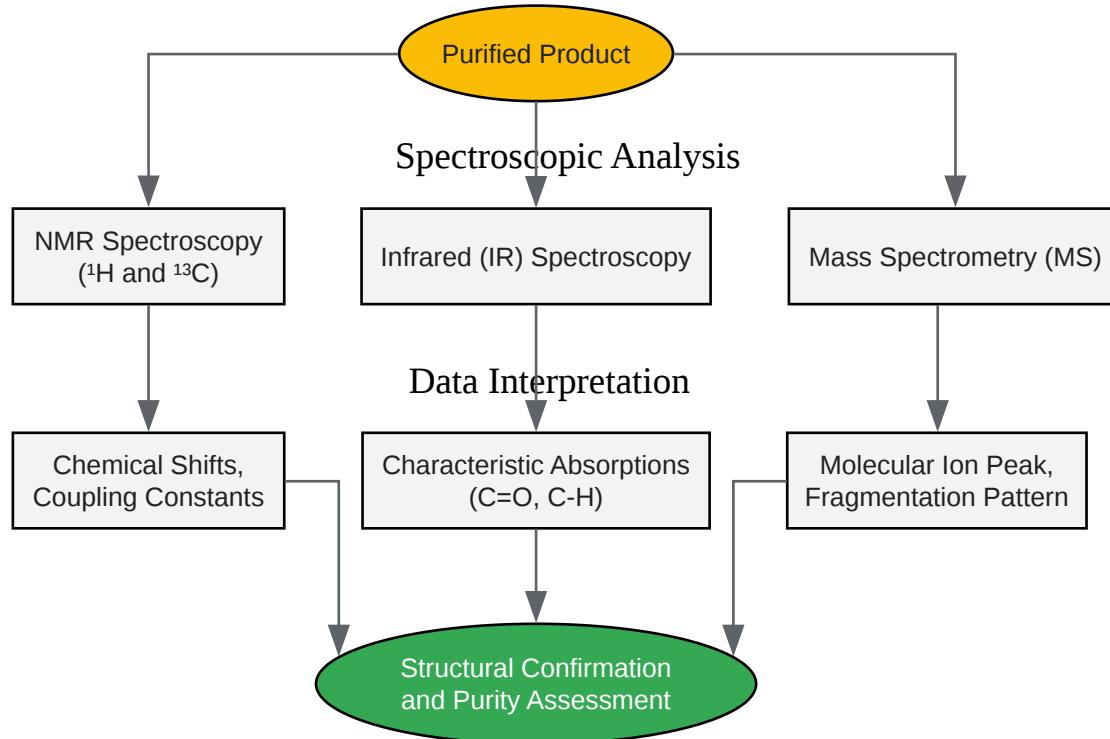
- Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the rhodium catalyst precursor and the phosphine ligand into the high-pressure autoclave.
- Solvent and Substrate Addition: Add the anhydrous, degassed solvent to dissolve the catalyst and ligand, followed by the addition of 1-methylcyclohexene.
- Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.
- Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the target temperature (e.g., 80 °C) and stir vigorously.^[1]
- Reaction Monitoring: Monitor the reaction progress by measuring the pressure drop in the reactor, which corresponds to the consumption of syngas.
- Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The crude product can be isolated from the reaction mixture.
- Purification: The crude **2-Methylcyclohexane-1-carbaldehyde** can be purified by distillation under reduced pressure.

Characterization of **2-Methylcyclohexane-1-carbaldehyde**

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of the synthesized **2-Methylcyclohexane-1-carbaldehyde**.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the final product.



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Caption: Logical workflow for the characterization of **2-Methylcyclohexane-1-carbaldehyde**.

Spectroscopic Data

While a complete set of experimental spectra is not readily available in public databases, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds. PubChem indicates the availability of ¹³C NMR and FTIR spectra.[\[2\]](#)

Table 2: Expected Spectroscopic Data for **2-Methylcyclohexane-1-carbaldehyde**

Technique	Expected Features
¹ H NMR	Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet or doublet) Cyclohexyl and methyl protons: ~0.8-2.5 ppm (complex multiplets)
¹³ C NMR	Carbonyl carbon (C=O): ~200-205 ppm Cyclohexyl and methyl carbons: ~15-50 ppm
IR Spectroscopy	Strong C=O stretch (aldehyde): ~1720-1740 cm ⁻¹ C-H stretch (aldehyde): ~2720 and ~2820 cm ⁻¹ C-H stretch (aliphatic): ~2850-2960 cm ⁻¹
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 126 Characteristic fragmentation pattern including loss of CHO (m/z = 29) and alkyl fragments.

Experimental Protocols for Characterization

The following are general procedures for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
- ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Prepare a dilute solution in a volatile solvent (e.g., dichloromethane).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

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References

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- To cite this document: BenchChem. [Synthesis and Characterization of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3230590#synthesis-and-characterization-of-2-methylcyclohexane-1-carbaldehyde>]

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